
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDP is a pyridinecarboxylate derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit antifungal, antibacterial, and antiviral activities. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use as an anticancer agent. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been evaluated for its potential use as a plant growth regulator.
Mécanisme D'action
The mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate may exert its biological activities through the inhibition of enzymes such as DNA gyrase and topoisomerase IV. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been reported to inhibit the activity of RNA polymerase in bacteria.
Biochemical and Physiological Effects:
Studies have shown that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate exhibits various biochemical and physiological effects. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to inhibit the growth of fungi and bacteria. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to increase the yield and quality of crops.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for use in lab experiments. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also has limitations. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit cytotoxicity in some cell lines, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to further investigate the mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Another potential direction is to evaluate the potential use of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a plant growth regulator in different crops. In addition, further studies are needed to evaluate the safety and efficacy of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in preclinical and clinical trials.
Méthodes De Synthèse
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been synthesized using various methods, including the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl iodide, and the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with dimethyl sulfate. The synthesis of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been achieved through the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl triflate.
Propriétés
Numéro CAS |
145071-29-0 |
|---|---|
Nom du produit |
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-13-9(12)11-5-3-4-8(7-11)6-10-14-2/h4,6H,3,5,7H2,1-2H3/b10-6+ |
Clé InChI |
DDKZZYDTARWAND-UXBLZVDNSA-N |
SMILES isomérique |
COC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
COC(=O)N1CCC=C(C1)C=NOC |
SMILES canonique |
COC(=O)N1CCC=C(C1)C=NOC |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, methyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



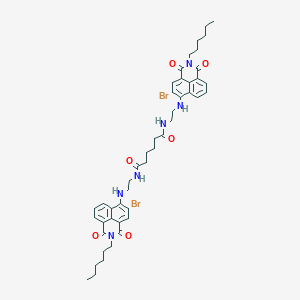

![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)


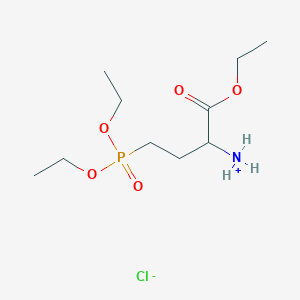
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)

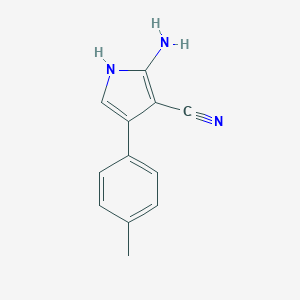
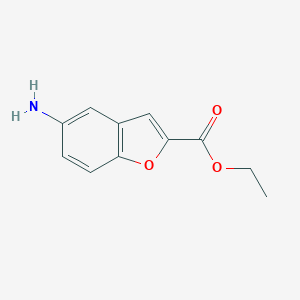
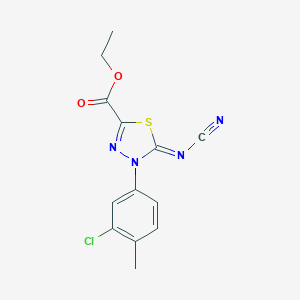

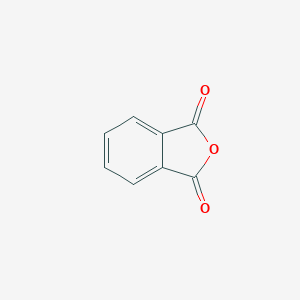
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)